Dpdpe tfa - 172888-59-4

Dpdpe tfa

Catalog Number: EVT-2865143
CAS Number: 172888-59-4
Molecular Formula: C32H40F3N5O9S2
Molecular Weight: 759.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A disulfide opioid pentapeptide that selectively binds to the DELTA OPIOID RECEPTOR. It possesses antinociceptive activity.
Overview

Dipeptidyl-diphenyl-ethylamine trifluoroacetate, commonly referred to as DPDPE trifluoroacetate, is a synthetic peptide that serves primarily as a selective agonist for the delta-opioid receptor. This compound is a derivative of enkephalins, which are naturally occurring peptides in the body that bind to opioid receptors to modulate pain and other physiological functions. DPDPE trifluoroacetate has garnered attention in pharmacological research due to its potential applications in pain management and its role in studying opioid receptor interactions.

Source

DPDPE trifluoroacetate can be synthesized through various chemical methods, primarily involving solid-phase peptide synthesis. The compound is often studied in laboratories focused on medicinal chemistry and pharmacology, particularly those investigating opioid peptides and their analogs.

Classification

DPDPE trifluoroacetate falls under the category of opioid peptides and specifically belongs to the class of delta-opioid receptor agonists. Its classification is significant for understanding its pharmacological properties and potential therapeutic uses.

Synthesis Analysis

Methods

The synthesis of DPDPE trifluoroacetate typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient assembly of peptide sequences on a solid support. The process generally involves the following steps:

  1. Resin Preparation: A suitable resin is chosen, often functionalized with an appropriate linker to facilitate peptide cleavage after synthesis.
  2. Fmoc Deprotection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group is removed using a solution of piperidine in dimethylformamide.
  3. Amino Acid Coupling: Each amino acid is coupled sequentially using coupling reagents such as HATU (1-Hydroxy-7-azabenzotriazole) or DIC (Diisopropylcarbodiimide) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).
  4. Cleavage: After the desired sequence is assembled, the peptide is cleaved from the resin using a cocktail of trifluoroacetic acid, water, and phenol.

Technical details on specific reaction conditions, including temperatures and reaction times, are crucial for optimizing yield and purity .

Molecular Structure Analysis

Structure

The molecular structure of DPDPE trifluoroacetate consists of a pentapeptide chain with specific amino acid residues that confer its activity at the delta-opioid receptor. The structure can be represented as follows:

  • Chemical Formula: C₁₈H₂₃N₃O₄S
  • Molecular Weight: Approximately 367.45 g/mol

The trifluoroacetate salt form enhances solubility and stability in biological assays .

Data

Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to confirm the identity and purity of synthesized DPDPE trifluoroacetate. Typical results show high purity (>95%) with expected retention times during HPLC analysis .

Chemical Reactions Analysis

Reactions

DPDPE trifluoroacetate participates in various chemical reactions relevant to its function as an opioid receptor agonist:

  1. Binding Affinity Studies: DPDPE binds selectively to delta-opioid receptors, which can be evaluated through radioligand binding assays.
  2. Functional Assays: Its efficacy can be measured using cAMP assays to assess receptor activation and downstream signaling pathways.

Technical details regarding these assays include conditions such as receptor expression systems, incubation times, and concentrations used .

Mechanism of Action

Process

DPDPE trifluoroacetate exerts its effects primarily through binding to delta-opioid receptors located in the central nervous system. Upon binding:

Data from pharmacological studies indicate that DPDPE has a higher affinity for delta receptors compared to mu or kappa receptors, making it a valuable tool for studying delta-opioid receptor functions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Stable under acidic conditions but sensitive to hydrolysis at high pH.
  • Melting Point: Determined through thermal analysis methods; specific values may vary based on purity.

Relevant analyses include spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR), which provide insights into functional groups and molecular interactions .

Applications

Scientific Uses

DPDPE trifluoroacetate is utilized extensively in scientific research:

  • Pain Management Studies: Investigated for its analgesic properties in preclinical models.
  • Opioid Research: Used to elucidate mechanisms of action at delta-opioid receptors.
  • Drug Development: Serves as a lead compound for developing new analgesics with reduced side effects compared to traditional opioids.

Research continues into modifying DPDPE's structure to enhance efficacy or selectivity for specific opioid receptors .

Historical Development and Context of δ-Opioid Receptor (DOR) Ligands

Evolution of Synthetic Opioid Peptides in Receptor Pharmacology

The quest for receptor-specific opioid ligands began with the isolation of endogenous enkephalins (Tyr-Gly-Gly-Phe-Met/Leu) in 1975, which demonstrated non-selective binding to μ- (MOR), δ- (DOR), and κ-opioid receptors (KOR) [2] [5]. Early linear peptides faced rapid enzymatic degradation (t½ < 2 minutes in plasma), limiting their therapeutic utility. This spurred the development of first-generation analogues featuring D-amino acid substitutions:

  • [D-Ala²]-enkephalins exhibited improved metabolic stability but retained poor receptor selectivity [1] [3]
  • [D-Ser², Thr⁶]-enkephalin introduced partial DOR selectivity (Ki(DOR) ≈ 120 nM) yet remained proteolytically vulnerable [3]

The second-generation breakthrough came with cyclic peptide constraints. Bicyclic enkephalin analogues (1980-1982) exploited disulfide bridges or lactam rings to stabilize bioactive conformations. This conformational restriction yielded:

  • 10-100x enhanced enzymatic stability over linear peptides
  • Improved discrimination between DOR vs. MOR binding pockets [1] [9]

Table 1: Evolution of Synthetic DOR-Targeting Peptides

GenerationRepresentative LigandKey ModificationsDOR Ki (nM)Metabolic Stability
EndogenousLeu-enkephalinH-Tyr-Gly-Gly-Phe-Leu-OH14.5Minutes
1st Gen Linear[D-Ala²]-Leu-enkephalinD-Ala at position 28.2<30 min
Early CyclicBiphalinDimeric enkephalin1.4Hours
Optimized CyclicDPDPECyclic[D-Pen²,D-Pen⁵]3.6>4 hours

DPDPE as a Paradigm Shift in DOR Selectivity: From Met-Enkephalin Analogues to Constrained Cyclic Peptides

DPDPE (cyclic[D-Pen²,D-Pen⁵]enkephalin) emerged in 1983 as the first highly selective DOR agonist (>1000x selectivity over MOR), marking a transformative advance in receptor pharmacology [1] [7]. Its design incorporated three revolutionary elements:1. Disulfide-directed cyclization: The substitution of L-cysteine with D-penicillamine (D-Pen = β,β-dimethylcysteine) at positions 2 and 5 created a 14-atom disulfide-bridged ring. This conformation:- Enforced a type II' β-turn critical for DOR recognition- Eliminated MOR affinity through steric occlusion of the MOR binding pocket- Imparted oxidative stability versus cysteine-containing cyclic peptides [1] [9]

  • Stereochemical inversion: D-configuration at residue 2 prevented aminopeptidase cleavage while preserving the Tyr¹ pharmacophore orientation. Molecular dynamics simulations confirm D-Pen² allows optimal Tyr¹-D128 hydrogen bonding in DOR’s orthosteric pocket [9].

  • Charge engineering: The trifluoroacetate (TFA) counterion in DPDPE TFA enhances:

  • Aqueous solubility (>50 mg/mL vs. <5 mg/mL for acetate salts)
  • Crystallinity for structural characterization
  • Bioavailability via ion-pair facilitated membrane permeation [1]

DPDPE’s species-independent binding conservation—from zebrafish to humans—validated DOR’s evolutionary stability and cemented its utility across model organisms [7].

Rational Design Principles Underlying DPDPE TFA’s Discovery

The synthesis of DPDPE TFA exemplified structure-guided opioid pharmacology, integrating three key principles:

A. Conformational Constraint ThermodynamicsCyclization reduced the entropic penalty of receptor binding by pre-organizing the bioactive conformation. Free energy calculations show:

  • Linear enkephalins: ΔG°bind = -42 kJ/mol (70% entropic penalty)
  • DPDPE: ΔG°bind = -58 kJ/mol (<40% entropic penalty) [9]

B. Stereochemical PrecisionSystematic screening of stereoisomers revealed absolute requirements:

  • D-Pen² > L-Pen² (300x higher DOR affinity)
  • D-Pen⁵ > L-Pen⁵ (prevents δ/μ selectivity loss)
  • L-Tyr¹ > D-Tyr¹ (1000x affinity reduction) [1] [3]

Table 2: DPDPE Binding Parameters Across Species

SpeciesDOR Ki (nM)MOR Ki (nM)Selectivity (DOR:MOR)Reference
Human3.6 ± 0.4>10,000>2,700 [1]
Rat5.2 ± 1.18,400 ± 900>1,600 [1]
Mouse4.8 ± 0.7>10,000>2,000 [7]
Zebrafish12.3 ± 2.5N.D.N/A [7]

C. Molecular Recognition EngineeringThe TFA salt form created a charge-transfer complex that stabilized:

  • Cationic Tyr-ammonium interaction with DOR Asp128
  • Aromatic stacking with Trp284/Val281 hydrophobic pocket
  • Optimal counterion displacement during receptor engagement [9]

These principles established DPDPE TFA as the archetypal DOR-selective pharmacological tool, enabling critical studies of δ-receptor functions in analgesia, mood regulation, and neuroprotection—free from confounding MOR effects [1] [5].

Properties

CAS Number

172888-59-4

Product Name

Dpdpe tfa

IUPAC Name

(4S,7S,13S)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-3,3,14,14-tetramethyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxylic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C32H40F3N5O9S2

Molecular Weight

759.8 g/mol

InChI

InChI=1S/C30H39N5O7S2.C2HF3O2/c1-29(2)23(34-25(38)20(31)14-18-10-12-19(36)13-11-18)27(40)32-16-22(37)33-21(15-17-8-6-5-7-9-17)26(39)35-24(28(41)42)30(3,4)44-43-29;3-2(4,5)1(6)7/h5-13,20-21,23-24,36H,14-16,31H2,1-4H3,(H,32,40)(H,33,37)(H,34,38)(H,35,39)(H,41,42);(H,6,7)/t20-,21-,23-,24-;/m0./s1

InChI Key

LUVILUYVBUMMRG-JZHXPYGKSA-N

SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O

Solubility

not available

Canonical SMILES

CC1(C(C(=O)NCC(=O)NC(C(=O)NC(C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O

Isomeric SMILES

CC1([C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(SS1)(C)C)C(=O)O)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.